molecular formula C7H8N4O2 B178504 4-Amino-3-nitrobenzamidine CAS No. 148344-28-9

4-Amino-3-nitrobenzamidine

Cat. No. B178504
M. Wt: 180.16 g/mol
InChI Key: WMOWOFZBSGDDLY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “4-Amino-3-nitrobenzamidine” are not explicitly mentioned in the sources I found .

Scientific Research Applications

Chemotherapeutic Potential

  • A study explored the use of a similar compound, 4-iodo-3-nitrobenzamide, as a potential chemotherapeutic agent. It showed selective tumoricidal action, correlating with the reduction of the nitro group to nitroso in tumor cells, suggesting similar potential for 4-Amino-3-nitrobenzamidine derivatives (Mendeleyev et al., 1995).

Antibacterial and Anticonvulsant Applications

  • Aminoantipyrine analogues, similar to 4-Amino-3-nitrobenzamidine, were synthesized and evaluated for their antibacterial, cytotoxic, and anticonvulsant potential. Some derivatives showed protection against maximal electroshock and potent activity against cervical cancer cells (Ren et al., 2020).

DNA Interactions and Photocleavage

  • Nitrobenzamido ligands linked to DNA intercalators induced single-strand nicks in DNA upon irradiation, indicating potential applications in biochemistry and molecular biology (Nielsen et al., 1988).

Material Science and Nanosorbent Applications

  • Studies have focused on the use of nitro compounds, including 4-nitroaniline, in the development of nanosorbents for removing contaminants from water. This research has implications for environmental science and engineering (Mahmoud et al., 2016).

Corrosion Inhibition

  • Schiff’s bases of pyridyl substituted triazoles, including compounds similar to 4-Amino-3-nitrobenzamidine, have been studied as corrosion inhibitors for mild steel, highlighting their potential in industrial applications (Ansari et al., 2014).

Polymers and Coatings

  • Research has been conducted on the synthesis of poly(amide-ester)s and poly(sulfone sulfide amide imide)s using compounds with structures similar to 4-Amino-3-nitrobenzamidine, indicating their use in the development of new materials with high thermal stability and solubility (Mehdipour‐Ataei et al., 2009; Mehdipour‐Ataei & Hatami, 2007).

Enzymatic Studies

  • The enzymatic mechanism of tumoricidal action of a related compound, 4-iodo-3-nitrobenzamide, was studied, revealing critical dependence on cellular reducing systems specific to cancer cells. This suggests similar enzymatic interactions for 4-Amino-3-nitrobenzamidine derivatives (Kun et al., 2009).

properties

IUPAC Name

4-amino-3-nitrobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c8-5-2-1-4(7(9)10)3-6(5)11(12)13/h1-3H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOWOFZBSGDDLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445321
Record name 4-Amino-3-nitrobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-nitrobenzamidine

CAS RN

148344-28-9
Record name 4-Amino-3-nitrobenzene-1-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
TA Fairley, RR Tidwell, I Donkor… - Journal of medicinal …, 1993 - ACS Publications
… 4-Amino-3-nitrobenzamidine. A dried sample of 4-amino3-nitrobenzonitrile (5.0 g, 0.031 mol) was suspended in dry dioxane (75 mL) and dry MeOH (2.5 mL) and was chilled to 0-5 C. …
Number of citations: 267 pubs.acs.org
JJ Paul, SR Kircus, TN Sorrell, PA Ropp… - Inorganic …, 2006 - ACS Publications
… 4-Amino-3-nitrobenzamidine was synthesized by a … After the reaction, 4.69 g of 4-amino-3-nitrobenzamidine was … A total of 2.25 g of 4-amino-3-nitrobenzamidine and 0.5 g of 10% …
Number of citations: 9 pubs.acs.org
TB Souza, JC Oliver, APB Gomes… - Journal of the Brazilian …, 2018 - SciELO Brasil
A series of new glycosylated 2-aryl-5-amidinobenzimidazoles derived from four different carbohydrates (D-glucose, D-galactose, N-acetyl-D-glucosamine and lactose) were synthesized …
Number of citations: 3 www.scielo.br
JJ Paul - 2005 - search.proquest.com
… The addition of methanol and water to the 4-amino-3-nitrobenzamidine and 10% palladium on carbon had to be performed under a continuous flow of argon. In the presence of oxygen, …
Number of citations: 2 search.proquest.com
AS Gurkan-Alp, H Göker, M Alp, T Ozkan… - Archives of Pharmacal …, 2015 - Springer
… with dry HCl gas in absolute ethanol, by Pinner reaction, and then treatment of imidate ester with appropriate amine to make the corresponding amidines, 4-amino-3-nitrobenzamidine (1…
Number of citations: 10 link.springer.com
RJ Lombardy - 1992 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 0 search.proquest.com
SR Kircus - 2002 - search.proquest.com
… The inhibitor 1RJL118 was synthesized as previously described13with the exception of the intermediate 4-amino-3-nitrobenzamidine. A method similar to that reported was used, w ith …
Number of citations: 2 search.proquest.com

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